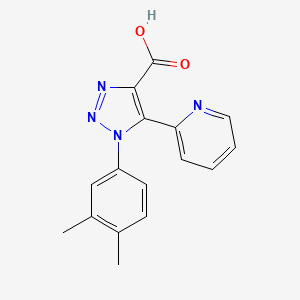

1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1351778-37-4) is a triazole-based heterocyclic compound featuring a pyridinyl substituent at position 5 and a 3,4-dimethylphenyl group at position 1. This molecule is part of a broader class of 1,2,3-triazole-4-carboxylic acids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and kinase-inhibiting properties .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10-6-7-12(9-11(10)2)20-15(13-5-3-4-8-17-13)14(16(21)22)18-19-20/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRYNXKMNNLCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry")

The most common approach to synthesize 1,2,3-triazole derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

- Preparation of Azide Precursor: The azide is typically prepared from the corresponding aromatic amine (in this case, 3,4-dimethylphenyl amine) by diazotization followed by substitution with sodium azide.

- Preparation of Alkyne Precursor: The pyridin-2-yl alkyne can be synthesized from halogenated pyridine derivatives via Sonogashira coupling or by deprotonation of terminal alkynes.

- Cycloaddition Reaction: The azide and alkyne are combined in the presence of a copper(I) catalyst, often generated in situ from copper sulfate and sodium ascorbate, in solvents such as DMSO or water-organic mixtures at room temperature to yield the triazole ring.

This route is favored for its efficiency, regioselectivity, and compatibility with various functional groups.

Specific Preparation Method from Patent Literature

A detailed preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, applicable to the target compound, is described in a 2015 patent. The method involves:

Step 1: Formation of 1-Substituted-4-bromo-1H-1,2,3-triazole Intermediate

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50.

- Cool the solution to between −78 °C and 0 °C.

- Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 0.8-1.5 relative to the dibromo compound.

- Stir for 0.5 to 2 hours to selectively replace one bromine atom.

- Quench with a low molecular weight alcohol (e.g., ethanol).

- Result: 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Step 2: Carboxylation and Formation of Triazole-4-carboxylic Acid

- Add isopropylmagnesium chloride-lithium chloride composite to the intermediate without isolation.

- Heat the mixture to 10 °C–50 °C and stir for 0.5–2 hours.

- Cool to −30 °C–0 °C and bubble carbon dioxide through the mixture for 5–30 minutes to introduce the carboxyl group at C-4.

- Warm to 20 °C–25 °C and acidify to pH 1–5 with hydrochloric acid.

- Extract with organic solvent, dry, and concentrate to obtain a mixture of the target acid and a bromo-substituted isomer.

Step 3: Purification and Isolation

- Dissolve the crude mixture in a solvent blend of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

- Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide to methylate the carboxylic acid selectively, facilitating separation.

- After reaction (5–48 hours at 0–80 °C), perform aqueous-organic phase separation.

- Dry and concentrate the organic layer to isolate the methyl ester intermediate.

- Acidify and extract the aqueous layer to recover the purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

This method yields the target compound with moderate to good yields (~53% reported for a similar n-propyl substituted triazole derivative) and allows for effective separation of regioisomers and purification.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Time | Notes |

|---|---|---|---|---|

| Bromine substitution | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride + THF/METHF | −78 °C to 0 °C | 0.5–2 h | Selective monobromination |

| Carboxylation | Grignard reagent-lithium chloride composite + CO2 | −30 °C to 25 °C | 5–30 min (CO2 bubbling) + stirring | Introduction of carboxylic acid group |

| Methylation and purification | Methyl iodide + base (e.g., K2CO3) in THF/DMF | 0–80 °C | 5–48 h | Facilitates ester formation for separation |

| Crystallization and drying | Acidification + extraction + vacuum drying | 0–5 °C (crystallization) + 40–50 °C (drying) | Variable | Final purification step |

Alternative Synthetic Routes and Considerations

- Direct Azide-Alkyne Cycloaddition: As noted, the CuAAC method is a robust alternative for constructing the triazole core with desired substituents, especially when starting from 3,4-dimethylphenyl azide and 2-ethynylpyridine. This method is widely used for its simplicity and high regioselectivity.

- Hydrolysis of Nitrile Precursors: Some 1,2,3-triazole-4-carboxylic acids can be prepared via alkaline hydrolysis of the corresponding nitrile precursors, as reported for related triazole derivatives.

- Metal-Catalyzed Couplings: Sonogashira or other palladium-catalyzed couplings can be used to prepare the alkyne or aryl halide precursors needed for the cycloaddition step.

Summary of Research Findings and Yields

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Applications De Recherche Scientifique

1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific molecular targets, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Data Table: Key Analogs and Properties

Notes

Further in vitro studies are needed.

Synthetic Challenges : The commercial availability of the compound (e.g., from AK Scientific) implies established synthetic routes, but specifics (yields, reaction conditions) are absent in the provided data .

Contradictions : While chlorine substituents generally enhance activity (e.g., 68.09% GP in 1-(4-chlorophenyl)-5-CF₃-triazole), the chloro-methylphenyl analog lacks reported bioactivity, possibly due to steric or electronic effects .

Activité Biologique

1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, a carboxylic acid group, and both dimethylphenyl and pyridinyl substituents. Its unique structural properties make it a candidate for various pharmacological applications, including antimicrobial and anticancer activities.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.33 g/mol |

| Molecular Formula | C16H16N4O2 |

| IUPAC Name | This compound |

| CAS Number | 1351778-37-4 |

| LogP | 3.5406 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole moiety is known to inhibit enzymes and modulate receptor activity. Specifically, the compound may act as an enzyme inhibitor or receptor ligand, altering biochemical pathways that lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines:

The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported the following Minimum Inhibitory Concentrations (MIC):

These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

- Anticancer Mechanism : A molecular docking study indicated that the compound binds effectively to the active site of tubulin and other cancer-related proteins, inhibiting their function and leading to apoptosis in cancer cells .

- Synergistic Effects : Combining this compound with existing chemotherapeutics enhanced efficacy against resistant cancer cell lines, demonstrating its potential for use in combination therapies .

Q & A

Q. Structure-Activity Relationship (SAR) strategies :

- Pyridine substitution : Replace pyridin-2-yl with 5-methylthiophen-2-yl (improves GP by 15% in melanoma LOX IMVI cells) .

- Triazole position : Shift substituents to the 1- and 4-positions to optimize steric compatibility with targets.

- Aryl group halogenation : Introduce Cl or CF at the 4-position of the phenyl ring (e.g., 1-(4-chlorophenyl) analogs show 68% GP in NCI-H522) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.